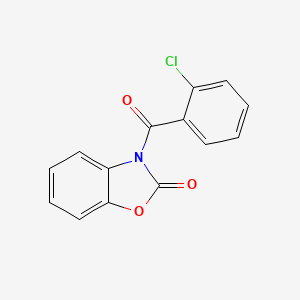
2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)-: is a chemical compound that belongs to the class of benzoxazolones It is characterized by the presence of a benzoxazolone core structure with a 2-chlorobenzoyl substituent at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- typically involves the acylation of benzoxazolone with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield benzoxazolone and 2-chlorobenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Substituted benzoxazolone derivatives.
Oxidation Reactions: Oxidized derivatives of benzoxazolone.
Reduction Reactions: Reduced derivatives of benzoxazolone.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design and synthesis of new bioactive molecules that can target specific biological pathways .
Medicine: Its derivatives are investigated for their pharmacological properties and potential use in treating various diseases .
Industry: In the industrial sector, 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Wirkmechanismus
The mechanism of action of 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. In antimicrobial research, it is thought to inhibit the growth of bacteria by interfering with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 2(3H)-Benzoxazolone, 3-(4-chlorobenzoyl)-
- 2(3H)-Benzoxazolone, 3-(2-bromobenzoyl)-
- 2(3H)-Benzoxazolone, 3-(2-fluorobenzoyl)-
Comparison: Compared to its analogs, 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- is unique due to the presence of the 2-chlorobenzoyl group, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
13787-55-8 |
|---|---|
Molekularformel |
C14H8ClNO3 |
Molekulargewicht |
273.67 g/mol |
IUPAC-Name |
3-(2-chlorobenzoyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H8ClNO3/c15-10-6-2-1-5-9(10)13(17)16-11-7-3-4-8-12(11)19-14(16)18/h1-8H |
InChI-Schlüssel |
GUGORJVUVAMRQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3OC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


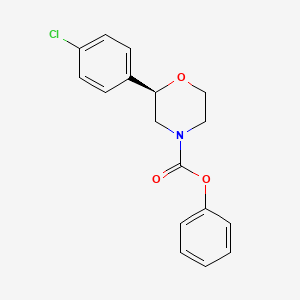
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)

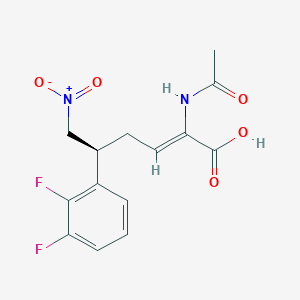
![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)

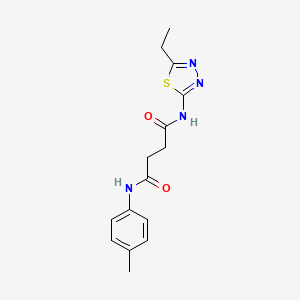

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)
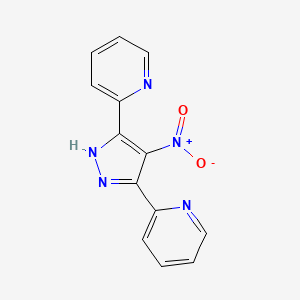
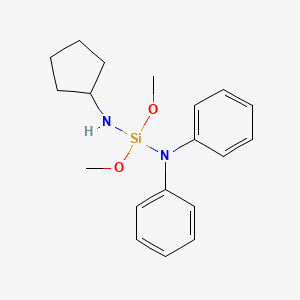
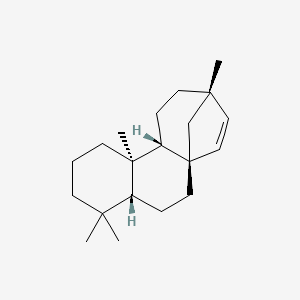
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)
